Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the pyrrole ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative reacts with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions involving pyrrole derivatives.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate
- 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Uniqueness
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, ethyl, and methyl groups on the pyrrole ring differentiates it from other pyrrole derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-13-11(2)9-16-14(13)15(17)18-10-12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3 |
InChI Key |
QQDVJEVOWNBCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=C1C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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